![molecular formula C16H12N2O4 B12606713 Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- CAS No. 649774-07-2](/img/structure/B12606713.png)
Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 4-cyanophenoxy group and an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- typically involves the following steps:
Formation of 4-cyanophenoxyacetic acid: This can be achieved by reacting 4-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-cyanophenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.
Amidation: Finally, the acetylated intermediate is reacted with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Benzoic acid derivatives with oxidized side chains.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Halogenated or otherwise substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities with benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-.
Phenoxyacetic acid derivatives: Compounds like 4-cyanophenoxyacetic acid and 4-methoxyphenoxyacetic acid are structurally related.
Uniqueness
Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- is unique due to the presence of both the 4-cyanophenoxy and acetylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
649774-07-2 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
3-[[2-(4-cyanophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c17-9-11-4-6-14(7-5-11)22-10-15(19)18-13-3-1-2-12(8-13)16(20)21/h1-8H,10H2,(H,18,19)(H,20,21) |
Clé InChI |
QFODNFSVNAIPLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


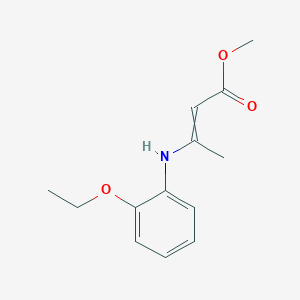

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
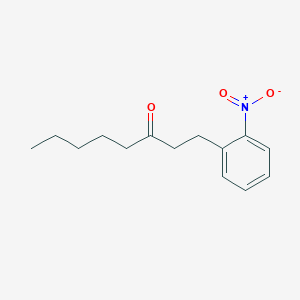
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)

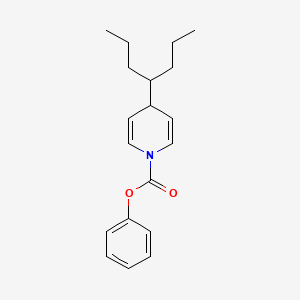
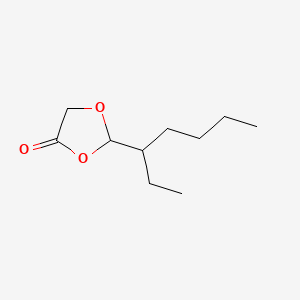

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
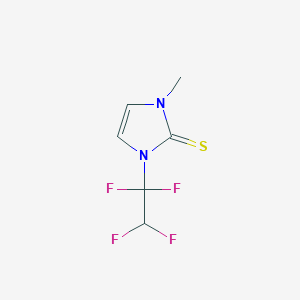
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
